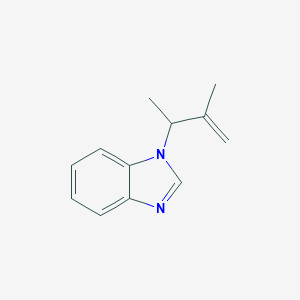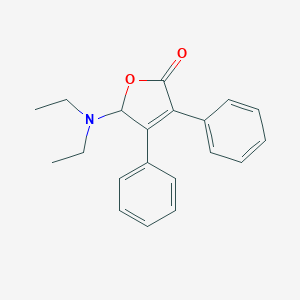
2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one, also known as DDAO, is a fluorescent dye that is widely used in scientific research. It has a unique chemical structure that makes it highly useful in a variety of applications, including bioimaging, protein labeling, and cell tracking. In
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one is based on its ability to bind to proteins and other biomolecules. When 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one binds to a target molecule, it emits light in the green-yellow range, allowing researchers to visualize the target in real-time. This makes it a highly useful tool for studying cellular processes and protein interactions.
Biochemical and Physiological Effects:
2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one has been shown to have minimal biochemical and physiological effects on cells and tissues. It is generally considered to be non-toxic and non-invasive, making it an ideal tool for studying living organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one in lab experiments is its high sensitivity and specificity. It is able to detect even small amounts of target molecules, making it highly useful for studying cellular processes and protein interactions. However, there are also some limitations to using 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one. For example, it requires specialized equipment and expertise to use effectively, and it may not be suitable for all types of experiments.
Future Directions
There are many potential future directions for research involving 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one. One area of interest is the development of new applications for 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one in bioimaging and protein labeling. Another area of interest is the development of new synthesis methods for 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one that are more efficient and cost-effective. Additionally, there is a need for further research on the biochemical and physiological effects of 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one, particularly in vivo. Overall, 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one is a highly useful tool for scientific research, and its potential applications are vast and varied.
Synthesis Methods
The synthesis of 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one involves a multi-step process that begins with the preparation of 2,3-diphenylfuran-5-one. This compound is then reacted with diethylamine to produce 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is a highly fluorescent compound that emits light in the green-yellow range.
Scientific Research Applications
2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one is widely used in scientific research as a fluorescent probe for a variety of applications. It is commonly used for bioimaging, protein labeling, and cell tracking. Its unique chemical structure makes it highly useful for these applications because it is able to penetrate cell membranes and bind to proteins and other biomolecules. This makes it an ideal tool for studying cellular processes and protein interactions.
properties
CAS RN |
193359-63-6 |
|---|---|
Product Name |
2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one |
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-(diethylamino)-3,4-diphenyl-2H-furan-5-one |
InChI |
InChI=1S/C20H21NO2/c1-3-21(4-2)19-17(15-11-7-5-8-12-15)18(20(22)23-19)16-13-9-6-10-14-16/h5-14,19H,3-4H2,1-2H3 |
InChI Key |
NWJMPKWSDOMBBD-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
synonyms |
2(5H)-Furanone, 5-(diethylamino)-3,4-diphenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



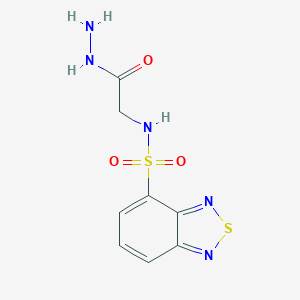

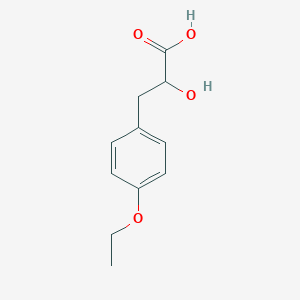
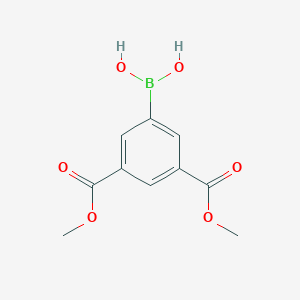

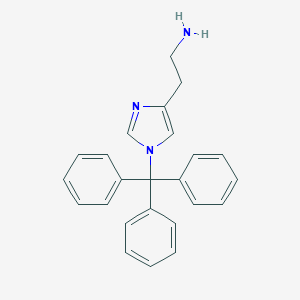
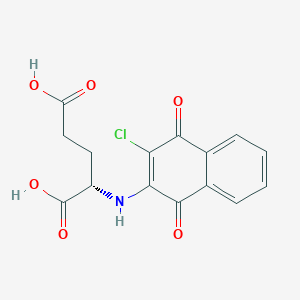

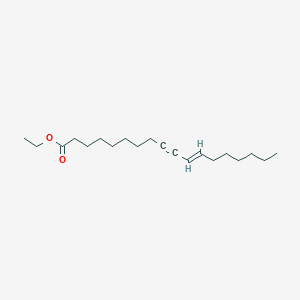
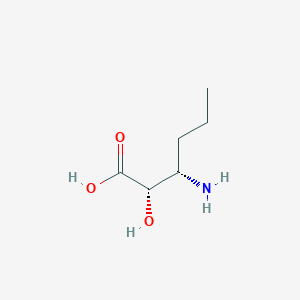
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)

